5-Bromo-3-phenyl salicylic acid 5-Bromo-3-phenyl salicylic acid The aldo-keto reductase (AKR) enzymes constitute a family of related NADPH-dependent oxidoreductases. The 1C subfamily (AKR1C) includes four human hydroxysteroid dehydrogenases (HSDs), with AKR1C1 being a 20α-HSD and the other three being 3α-HSDs. AKR1C1 metabolizes progesterone to an inactive progestin, 20α-hydroxy progesterone. In addition, AKR1C1 actions have been implicated in cancer and in the processing of neuroactive steroids involved in brain function. 5-bromo-3-phenyl Salicyclic acid selectively inhibits AKR1C1 (Ki = 140 nM) over AKR1C2 (K1 = 1.97 µM) and AKR1C3 (Ki = 21 µM). It does not inhibit AKR1C4 at 100 µM.

Brand Name: Vulcanchem
CAS No.: 99514-99-5
VCID: VC0005528
InChI: InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17)
SMILES: C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O
Molecular Formula: C13H9BrO3
Molecular Weight: 293.11 g/mol

5-Bromo-3-phenyl salicylic acid

CAS No.: 99514-99-5

Cat. No.: VC0005528

Molecular Formula: C13H9BrO3

Molecular Weight: 293.11 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-phenyl salicylic acid - 99514-99-5

CAS No. 99514-99-5
Molecular Formula C13H9BrO3
Molecular Weight 293.11 g/mol
IUPAC Name 5-bromo-2-hydroxy-3-phenylbenzoic acid
Standard InChI InChI=1S/C13H9BrO3/c14-9-6-10(8-4-2-1-3-5-8)12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17)
Standard InChI Key HUQWWRUNBHYQLK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)C(=O)O)O
Appearance Assay:≥95%A crystalline solid

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Bromo-3-phenyl salicylic acid (C₁₃H₉BrO₃) features a salicylic acid backbone substituted with a bromine atom at the 5-position and a phenyl group at the 3-position (Figure 1). The canonical SMILES notation (BrC₁=CC(C₂=CC=CC=C₂)=C(O)C(C(O)=O)=C₁) confirms this arrangement, with the carboxylic acid group at position 2 and hydroxyl group at position 4 completing the ortho-substituted framework .

Table 1: Key Chemical Properties

PropertyValue/Description
Molecular Weight293.1 g/mol
CAS Number99514-99-5
AppearanceCrystalline solid
Solubility≤3 mg/mL in ethanol; 20 mg/mL in DMSO or DMF
Storage Conditions-20°C

The compound’s limited aqueous solubility contrasts with its moderate solubility in polar aprotic solvents like dimethylformamide (DMF), suggesting utility in organic synthesis or in vitro assays requiring non-aqueous environments .

Synthesis and Structural Analysis

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a downfield-shifted hydroxyl proton (δ 10–12 ppm), aromatic protons from the phenyl and brominated rings (δ 6.5–8.5 ppm), and carboxylic acid protons (broad, δ ~12 ppm).

  • IR Spectroscopy: Strong absorption bands for -OH (3200–3500 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-Br (500–600 cm⁻¹) would dominate .

CompoundTargetActivity (IC₅₀/Ki)Mechanism
3-Bromo-5-phenyl SAAKR1C1140 nMCompetitive inhibition via H-bonding
5-Bromo-3-phenyl SANot reportedN/AHypothesized kinase/viral enzyme interaction
5-Bromo-2-hydroxy chalconeHIV-1 integrase5–35 μMα,β-unsaturated ketone-mediated inhibition

These data suggest that bromine position critically influences target specificity, with meta-substitution (3-phenyl, 5-bromo) potentially favoring steroid metabolism enzymes, while ortho-substitution may prefer viral targets.

Current Research and Applications

Biochemical Probes

The compound’s solubility profile and stability make it a candidate for:

  • Enzyme inhibition studies: As a probe for AKR1C isoforms or viral integrases.

  • Metal chelation: Bromine and hydroxyl groups may facilitate coordination chemistry.

Drug Development

While no clinical trials involve 5-bromo-3-phenyl salicylic acid, its isomer’s AKR1C1 inhibition highlights potential applications in:

  • Oncology: AKR1C1 overexpression links to progesterone metabolism in breast cancer.

  • Endocrinology: Modulating steroid hormone levels via 20α-HSD inhibition .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator